Pixantrone

Description

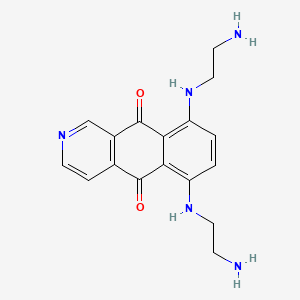

Structure

3D Structure

Properties

IUPAC Name |

6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24/h1-3,6,9,21-22H,4-5,7-8,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZPMAYDXJQYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162744 | |

| Record name | Pixantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144510-96-3, 144675-97-8 | |

| Record name | Pixantrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144510-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pixantrone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144510963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pixantrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pixantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 144675-97-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIXANTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5SXN2KNMR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pixantrone as a Topoisomerase IIα Selective Inhibitor: A Technical Guide

Executive Summary

Pixantrone (BBR 2778) represents a critical evolution in the aza-anthracenedione class of chemotherapeutics.[1][2] Unlike traditional anthracyclines (e.g., doxorubicin) that act as indiscriminate "dirty" inhibitors—causing severe cardiotoxicity via oxidative stress and Topoisomerase IIβ (Topo IIβ) poisoning—pixantrone is engineered for isoform selectivity .

This guide details the molecular mechanics of pixantrone as a Topoisomerase IIα (Topo IIα) selective inhibitor . It provides a rigorous framework for researchers to validate this selectivity, distinguishing its antiproliferative efficacy (Topo IIα-mediated) from its reduced cardiotoxic profile (Topo IIβ-avoidance).

Part 1: Molecular Mechanism of Action[3]

Structural Determinants of Selectivity

Pixantrone is structurally distinct from mitoxantrone and doxorubicin due to the removal of the hydroquinone moiety and the insertion of nitrogen heteroatoms into the ring system.[1]

-

Aza-Bioisosterism: The nitrogen heteroatoms increase DNA binding affinity via enhanced hydrogen bonding capacity while rendering the molecule redox-inert.

-

Redox Nullification: The absence of the hydroquinone structure prevents the formation of semiquinone radicals and iron chelation. This breaks the cycle of ROS generation that typically drives Topo IIβ-mediated proteasomal degradation in cardiomyocytes.

The "Dual-Mode" Inhibition

Pixantrone does not merely intercalate; it acts as a potent Topo II poison with a secondary alkylating mechanism.

-

Intercalation & Poisoning: Pixantrone intercalates into DNA and stabilizes the transient Topo IIα-DNA cleavage complex (the "cleavable complex").[3][4] This prevents the religation of DNA strands, resulting in permanent double-strand breaks (DSBs) specifically in dividing cells where Topo IIα is overexpressed.

-

Formaldehyde-Mediated Adducts: Uniquely, pixantrone can be activated by formaldehyde (often elevated in tumor microenvironments) to form stable covalent DNA adducts. These adducts act as "virtual crosslinks," further stalling replication forks.

The Isoform Selectivity Hypothesis

Cardiotoxicity in anthracyclines is largely driven by Topo IIβ .[5] In post-mitotic cardiomyocytes, Topo IIβ is the predominant isoform. When drugs like doxorubicin poison Topo IIβ, it triggers a DNA damage response and mitochondrial dysfunction.

-

Pixantrone's Edge: Experimental data (see Hasinoff et al.[5][6]) indicates pixantrone stabilizes cleavage complexes with Topo IIα significantly more effectively than with Topo IIβ. Furthermore, its inability to generate ROS prevents the downstream signaling cascades that turn Topo IIβ inhibition into heart failure.

Diagram 1: Mechanism of Action & Selectivity Pathways

Caption: Pixantrone targets Topo IIα for efficacy while sparing Topo IIβ-mediated cardiotoxicity pathways due to structural redox inactivity.

Part 2: Experimental Validation Framework

To scientifically validate pixantrone as a selective Topo IIα inhibitor, researchers must employ assays that distinguish between simple DNA damage and enzyme-mediated cleavage.

Protocol 1: In Vitro Plasmid Linearization (Cleavage) Assay

Objective: To demonstrate that pixantrone stimulates Topo II-mediated DNA cleavage (poisoning) rather than inhibiting the enzyme's catalytic turnover (suppression).

Self-Validating Control: The assay must include a Proteinase K digestion step. If the DNA linearization is reversible by heat/salt without Proteinase K, it is not a true cleavage complex. The presence of linear plasmid after Proteinase K digestion confirms the drug trapped the enzyme on the DNA.

Methodology:

-

Reagents: Purified human Topoisomerase IIα (recombinant), supercoiled plasmid DNA (e.g., pBR322), Pixantrone (dissolved in DMSO), and 10X Reaction Buffer (Tris-HCl, MgCl2, KCl, DTT, ATP).

-

Incubation:

-

Mix 200 ng plasmid DNA + 4 units Topo IIα + Graded concentrations of Pixantrone (0.1 µM – 100 µM).

-

Incubate at 37°C for 30 minutes.

-

-

Trapping: Add SDS to a final concentration of 1% (stops reaction and traps the enzyme-DNA complex).

-

Digestion (Validation Step): Add Proteinase K (0.5 mg/mL) and incubate at 45°C for 45 minutes. Explanation: This digests the Topo II protein covalently bound to the DNA ends, revealing the linear DNA fragment.[5]

-

Analysis: Run samples on a 1% agarose gel containing ethidium bromide.

-

Readout: Quantify the conversion of supercoiled DNA (Form I) to linear DNA (Form III). Pixantrone should show a dose-dependent increase in Form III.

Protocol 2: ICE (In Vivo Complex of Enzyme) Assay

Objective: To verify that pixantrone traps Topo IIα on genomic DNA inside living cells, proving cellular permeability and target engagement.

Methodology:

-

Cell Treatment: Treat logarithmically growing tumor cells (e.g., K562) with Pixantrone (1-10 µM) for 1 hour. Include Etoposide as a positive control.

-

Lysis: Lyse cells directly with 1% Sarkosyl lysis buffer. Note: Do not use standard RIPA; Sarkosyl is required to disrupt non-covalent protein interactions while preserving the covalent Topo-DNA complex.

-

Gradient Fractionation: Overlay lysate onto a cesium chloride (CsCl) gradient (density 1.5 g/mL) and ultracentrifuge (e.g., 100,000 x g for 24 hours).

-

Separation Principle: Free Topo II proteins float to the top; DNA (and covalently bound Topo II) pellets or bands lower.

-

Immunoblotting:

-

Collect the DNA fractions.[7]

-

Slot-blot the DNA onto a nitrocellulose membrane.

-

Probe with anti-Topo IIα specific antibodies .

-

-

Validation: A signal in the DNA fraction indicates Topo IIα was covalently linked to DNA.[2][8] Repeat with anti-Topo IIβ antibodies to assess selectivity ratios.

Diagram 2: Experimental Workflow for Selectivity

Caption: Dual-stream validation workflow ensuring both enzymatic mechanism (left) and cellular isoform selectivity (right).

Part 3: Data Summary & Comparative Analysis

The following table synthesizes key physicochemical and biological differences that define Pixantrone's superiority in the "efficacy-toxicity" trade-off.

| Feature | Pixantrone (BBR 2778) | Doxorubicin | Mitoxantrone |

| Primary Target | Topoisomerase IIα (Selective) | Topo IIα & IIβ (Non-selective) | Topo IIα & IIβ |

| Cardiotoxicity Mechanism | Minimal (No ROS/Iron binding) | High (ROS + Topo IIβ poisoning) | Moderate/High |

| Iron Chelation | No (Aza-modification) | Yes (Hydroxyquinone) | Yes |

| ROS Generation | Negligible | High (Redox cycling) | Moderate |

| DNA Interaction | Intercalation + Adducts | Intercalation | Intercalation |

| Adduct Mediator | Formaldehyde | N/A | Formaldehyde (Weaker) |

| Clinical Indication | Relapsed/Refractory NHL | Broad Spectrum | MS, Prostate, NHL |

References

-

Hasinoff, B. B., et al. (2016).[5] Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform. Journal of Pharmacology and Experimental Therapeutics.

-

Cavalieri, E., et al. (2002). Pixantrone (BBR 2778) is a weak inhibitor of topoisomerase II but a potent inducer of DNA double strand breaks. Biochemical Pharmacology.

-

Minotti, G., et al. (2004). Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity. Pharmacological Reviews.

-

Beeharry, N., et al. (2015). Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions.[9] Cell Cycle.[9]

-

Evison, B. J., et al. (2007).[7] Pixantrone can be activated by formaldehyde to generate a potent DNA adduct forming agent.[3][4][10][11] Nucleic Acids Research.

Sources

- 1. Current Opinion on Pixantrone in the Treatment of Non-Hodgkin B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pixantrone can be activated by formaldehyde to generate a potent DNA adduct forming agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pixantrone | C17H19N5O2 | CID 134019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interactions of pixantrone with apurinic/apyrimidinic sites in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Technical Deep Dive: The Structural and Mechanistic Basis of Pixantrone's Reduced Cardiotoxicity

[1][2]

Executive Summary

The clinical utility of anthracyclines (e.g., doxorubicin) is severely limited by cumulative, irreversible cardiotoxicity, primarily driven by iron-mediated reactive oxygen species (ROS) generation and Topoisomerase II

Pixantrone (BBR 2778) is an aza-anthracenedione designed specifically to decouple antineoplastic efficacy from cardiotoxic liability.[1][2][3][4][5] Unlike its predecessors, pixantrone lacks the structural moieties required for iron chelation and exhibits high selectivity for the proliferation-associated Topoisomerase II

Part 1: Molecular Mechanism of Action

Structural Decoupling of Iron Binding (The "Quinone Switch")

The primary driver of anthracycline-induced oxidative stress is the quinone-hydroquinone structure, which acts as a redox cycler.

-

Anthracyclines (Doxorubicin): Possess a 5,8-dihydroxyphenyl ring (quinone-hydroquinone moiety). This structure chelates iron (Fe

), forming a Dox-Fe complex that catalyzes the Fenton reaction, converting H -

Pixantrone: The 5,8-dihydroxyphenyl ring is replaced by a nitrogen heteroatom (pyridine-like structure). This modification abolishes the ability to chelate iron. Consequently, pixantrone is redox-inactive in myocardial tissue and does not generate ROS via the iron-dependent pathways typical of doxorubicin.[1]

Topoisomerase Isoform Selectivity (The "Alpha/Beta Switch")

Topoisomerase II exists as two isoforms:

-

Top2

: Highly expressed in proliferating cells (tumors). Target for efficacy. -

Top2

: Predominant in quiescent cells (cardiomyocytes). Target for toxicity (DNA double-strand breaks in the heart).

Pixantrone demonstrates a distinct kinetic preference for Top2

Inhibition of Toxic Metabolites

Pixantrone inhibits the formation of doxorubicinol , a secondary alcohol metabolite of doxorubicin known to inhibit the Ca

Part 2: Visualization of Mechanistic Pathways

The following diagram illustrates the divergent pathways of Doxorubicin and Pixantrone, highlighting the structural checkpoints that prevent cardiotoxicity.

Caption: Mechanistic divergence of Pixantrone vs. Doxorubicin. Red pathways indicate toxicity drivers; Green pathways indicate safety mechanisms.

Part 3: Comparative Data Summary

The following table synthesizes key preclinical and clinical metrics differentiating Pixantrone from Doxorubicin.

| Metric | Doxorubicin (Anthracycline) | Pixantrone (Aza-anthracenedione) | Mechanism of Difference |

| Iron Binding Affinity | High (1:3 Drug:Fe complex) | None Detected | Lack of 5,8-dihydroxy quinone ring [1]. |

| ROS Generation | High (Superoxide/H2O2) | Negligible | Redox inactivity; no Fenton cycling [2]. |

| Topoisomerase Target | Non-selective (Top2 | Top2 | Structural geometry favors Alpha isoform binding [3]. |

| LDH Release (Myocytes) | High toxicity at 1 | >10-fold lower toxicity | Reduced cardiomyocyte membrane damage [3]. |

| LVEF Decline (Clinical) | Common, dose-dependent | Significantly Reduced | Prevention of cumulative myocardial damage [4]. |

Part 4: Experimental Protocols (Self-Validating Systems)

To verify the reduced cardiotoxicity profile of pixantrone or similar analogues, the following protocols should be employed. These assays provide a robust, self-validating workflow.

Protocol A: Spectrophotometric Iron-Binding Assay

Purpose: To definitively confirm the absence of drug-iron complex formation.

Materials:

-

Test Compound (Pixantrone), Positive Control (Doxorubicin).[7][8]

-

FeCl

solution (in methanol or saline). -

UV-Vis Spectrophotometer.

Methodology:

-

Baseline Scan: Prepare a 50

M solution of the drug in methanol. Scan absorbance from 200–800 nm. -

Titration: Add FeCl

in molar ratios of 1:0.5, 1:1, 1:2, and 1:3 (Drug:Iron). -

Incubation: Allow to equilibrate for 5 minutes at room temperature.

-

Readout: Measure spectral shift.

-

Validation Criteria (Positive): Doxorubicin will show a bathochromic shift (red shift) and a new charge-transfer band (~600 nm), indicating complex formation.

-

Validation Criteria (Negative): Pixantrone spectra should remain superimposable on the baseline scan, indicating zero interaction [1].

-

Protocol B: Topoisomerase II Isoform Selectivity (ICE Assay)

Purpose: To quantify the formation of covalent Top2-DNA complexes in situ, distinguishing between Alpha and Beta isoforms.

Materials:

-

K562 cells (tumor model) and H9c2 cardiomyocytes (cardiac model).

-

Antibodies: Anti-Top2

and Anti-Top2 -

Cesium chloride (CsCl) gradient reagents.

Methodology:

-

Treatment: Treat cells with equimolar concentrations (e.g., 1-10

M) of Doxorubicin or Pixantrone for 1 hour. -

Lysis: Lyse cells in 1% Sarkosyl to trap covalent DNA-enzyme complexes.

-

Separation: Layer lysate onto a CsCl gradient and ultracentrifuge (30,000 rpm, 18 hours). Free Top2 protein will remain at the top; DNA-bound Top2 will pellet with the DNA.

-

Immunoblot: Collect fractions, slot-blot onto nitrocellulose, and probe with Anti-Top2

and Anti-Top2 -

Quantification:

Part 5: Experimental Workflow Visualization

This diagram outlines the decision tree and experimental flow for validating a "Pixantrone-like" safety profile in a new chemical entity (NCE).

Caption: Step-by-step validation workflow for assessing cardiotoxic potential in aza-anthracenedione analogues.

References

-

Lack of Iron Binding by Pixantrone is Associated with Reduced Production of Reactive Oxygen Species and Myocyte Cytotoxicity In Vitro. Source: Blood (ASH Annual Meeting Abstracts), 2008. URL:[Link][3][13]

-

Pixantrone: Novel Mode of Action and Clinical Readouts. Source: Expert Review of Anticancer Therapy, 2018. URL:[Link]

-

Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase II

Isoform. Source: Journal of Pharmacology and Experimental Therapeutics, 2016.[6] URL:[Link] -

Comparison of Pixantrone-Based Regimen (CPOP-R) With Doxorubicin-Based Therapy (CHOP-R) for Treatment of Diffuse Large B-cell Lymphoma. Source: Annals of Oncology, 2014. URL:[Link]

Sources

- 1. Pixantrone | C17H19N5O2 | CID 134019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Pixantrone (BBR 2778) has reduced cardiotoxic potential in mice pretreated with doxorubicin: comparative studies against doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of pixantrone-based regimen (CPOP-R) with doxorubicin-based therapy (CHOP-R) for treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Current Opinion on Pixantrone in the Treatment of Non-Hodgkin B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pixantrone: novel mode of action and clinical readouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cancerresearchuk.org [cancerresearchuk.org]

- 15. nice.org.uk [nice.org.uk]

Preclinical Pharmacology of Pixantrone: A Technical Guide for Drug Development Professionals

This document provides an in-depth technical examination of the preclinical pharmacology of pixantrone, a novel aza-anthracenedione. Designed for researchers and drug development professionals, this guide moves beyond a simple recitation of facts to explore the causal relationships between pixantrone's unique chemical structure, its multifaceted mechanisms of action, and its defining characteristic: a significantly improved cardiac safety profile compared to traditional anthracyclines and anthracenediones. We will dissect the key preclinical experiments that have elucidated its pharmacological profile, providing both the data and the rationale behind the methodologies.

Introduction: Rational Design of a Safer Anthracenedione

Pixantrone (6,9-bis[(2-aminoethyl)amino]benzo[g]isoquinoline-5,10-dione) is a cytotoxic agent developed through rational drug design to address the dose-limiting cardiotoxicity that compromises the clinical utility of highly effective drugs like doxorubicin and mitoxantrone.[1][2] As a structural analogue of mitoxantrone, pixantrone retains potent antineoplastic activity but incorporates key chemical modifications aimed at mitigating the primary drivers of cardiac damage.[3][4]

Preclinical investigations have been pivotal in characterizing pixantrone, demonstrating its efficacy in hematological tumor models and, most critically, its attenuated cardiotoxicity in multiple animal studies.[2][5] These findings have supported its clinical development and eventual approval in the European Union for treating relapsed or refractory aggressive B-cell non-Hodgkin lymphoma (NHL).[6]

This guide will illuminate the preclinical journey of pixantrone, focusing on:

-

Core Mechanisms of Action: From DNA intercalation and topoisomerase IIα inhibition to the induction of mitotic catastrophe.

-

The Molecular Basis for Reduced Cardiotoxicity: A detailed look at how its structure circumvents the toxicological pathways of its predecessors.

-

Key In Vitro and In Vivo Evidence: A synthesis of the efficacy and safety data from foundational preclinical studies.

-

Pharmacokinetic Profile: An overview of its absorption, distribution, and excretion characteristics in preclinical models.

A Multifaceted Mechanism of Antineoplastic Action

Pixantrone's cytotoxic effects stem from a complex interplay of mechanisms that disrupt DNA integrity and cell division, ultimately leading to cancer cell death. Unlike older agents whose action is primarily attributed to a single pathway, pixantrone's activity is more nuanced.

DNA Intercalation and Topoisomerase II Poisoning

The planar ring system of pixantrone allows it to insert itself between the base pairs of the DNA double helix (intercalation).[7][8] This physical disruption interferes with fundamental cellular processes like DNA replication and transcription. Evidence suggests pixantrone is a more potent DNA intercalating agent than doxorubicin.[6]

Beyond simple intercalation, pixantrone functions as a "poison" for topoisomerase II, a critical enzyme that manages DNA topology during replication.[1][9] Specifically, pixantrone stabilizes the transient covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of DNA strands.[6][9] This leads to the accumulation of persistent DNA double-strand breaks, a catastrophic event for the cell.

A crucial finding from preclinical studies is pixantrone's selectivity for the topoisomerase IIα (Topo IIα) isoform over the topoisomerase IIβ (Topo IIβ) isoform.[6][10] This is highly significant because Topo IIα is predominantly expressed in proliferating cells (i.e., cancer cells), while Topoisomerase IIβ is the major isoform in quiescent, post-mitotic cells like cardiomyocytes.[6] This isoform selectivity is a cornerstone of pixantrone's improved safety profile, as discussed in Section 3.0.

Caption: Pixantrone's mechanism of Topoisomerase IIα inhibition.

Induction of Mitotic Aberrations

Emerging evidence suggests that the classic DNA damage response is not the sole driver of pixantrone-induced cell death.[11] At cytotoxic concentrations, pixantrone can induce a latent form of DNA damage that does not trigger canonical cell cycle checkpoints or significant γH2AX foci formation, which are markers of double-strand breaks.[9]

Instead, cells progress through the cell cycle but fail to execute mitosis with fidelity. Live-cell imaging has revealed that pixantrone-treated cells undergo multiple rounds of aberrant cell division characterized by:

-

Impaired chromosome segregation

-

Formation of chromatin bridges

-

Generation of micronuclei

This "mitotic catastrophe" ultimately leads to cell death after several days, a mechanism distinct from the acute apoptotic response typically seen with potent DNA damaging agents.[9] This suggests that pixantrone's disruption of DNA topology is subtle enough to evade immediate checkpoint activation but severe enough to make proper chromosome segregation impossible.

The Pharmacological Basis for Reduced Cardiotoxicity

The central innovation of pixantrone lies in its structural modifications designed to uncouple antineoplastic efficacy from cardiotoxicity. Preclinical models have consistently validated this approach, showing minimal or no significant cardiotoxicity in mice treated with pixantrone, in stark contrast to the degenerative cardiomyopathy observed with doxorubicin or mitoxantrone.[2][6][7] Three key factors contribute to this improved safety profile.[6][10]

-

Inability to Chelate Iron: Doxorubicin's quinone-hydroquinone structure chelates intracellular iron(III). This drug-iron complex catalyzes the Fenton reaction, generating highly destructive hydroxyl radicals and inducing severe oxidative stress in the mitochondria-rich cardiomyocytes. Pixantrone was designed to lack this hydroquinone site, making it incapable of binding iron and initiating this toxic cascade.[3][6]

-

Limited Generation of Reactive Oxygen Species (ROS): In addition to the iron-mediated mechanism, anthracyclines can undergo redox cycling to form semiquinone free radicals, which also contribute to ROS production. While pixantrone can form semiquinones in enzymatic systems, this is not observed in cellular systems.[6][10] This is likely due to lower cellular uptake compared to doxorubicin, limiting the intracellular concentration available for redox cycling.[3][10]

-

Selective Targeting of Topoisomerase IIα: As previously mentioned, anthracycline-induced cardiotoxicity is increasingly linked to the targeting of Topoisomerase IIβ in cardiomyocytes.[6] Pixantrone's demonstrated selectivity for the Topo IIα isoform, which is expressed at low levels in the heart, allows it to spare cardiomyocytes from this mechanism of DNA damage.[6][10]

Sources

- 1. Pixantrone - Wikipedia [en.wikipedia.org]

- 2. Pixantrone (BBR 2778) has reduced cardiotoxic potential in mice pretreated with doxorubicin: comparative studies against doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pixantrone: novel mode of action and clinical readouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 8. massivebio.com [massivebio.com]

- 9. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

Pixantrone in Hematological Malignancies: A Technical Guide on Mechanism, Activity, and Clinical Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Addressing the Unmet Need in Relapsed/Refractory Lymphoma

The treatment landscape for hematological malignancies, particularly for patients with relapsed or refractory (R/R) aggressive B-cell non-Hodgkin lymphoma (NHL), presents significant challenges.[1][2] First-line therapies, often centered around anthracycline-based regimens, can be curative for many; however, a substantial portion of patients either do not respond or relapse after an initial response.[1] A major complicating factor in salvage therapy is the cumulative, and often irreversible, cardiotoxicity associated with anthracyclines like doxorubicin, which limits their repeated use.[3]

This therapeutic gap spurred the development of novel agents with improved safety profiles without compromising efficacy. Pixantrone (Pixuvri®), a synthetic aza-anthracenedione, emerged from this effort.[2][3] It was rationally designed to retain the antineoplastic activity of related compounds while mitigating the cardiac damage that plagues traditional anthracyclines and anthracenediones.[2][4] This guide provides an in-depth technical overview of pixantrone, from its molecular mechanism and preclinical validation to its clinical performance and future outlook in the management of hematological cancers.

Molecular Profile and Mechanism of Action

Pixantrone is an antineoplastic agent structurally related to anthracyclines but with key modifications designed to alter its biological activity and safety profile.[5][6]

A Unique Chemical Structure

Unlike doxorubicin, an anthracycline, or mitoxantrone, an anthracenedione, pixantrone is classified as an aza-anthracenedione. The defining structural difference is the substitution of a nitrogen atom in the chromophore ring system and the absence of the 5,8-dihydroxy quinone-hydroquinone functionality.[2][5][7] This modification is critical, as the hydroquinone moiety in doxorubicin and mitoxantrone is capable of chelating iron, a key step in the generation of reactive oxygen species (ROS) that are heavily implicated in cardiotoxicity.[5][6] By lacking this iron-binding site, pixantrone was designed to circumvent this primary mechanism of cardiac damage.[5]

Caption: Dual mechanism of action for Pixantrone leading to apoptosis.

Preclinical Activity and In Vitro Evaluation

Pixantrone has demonstrated significant antineoplastic activity in a range of preclinical models of hematological malignancies. [2]In vitro studies are fundamental to establishing the cytotoxic potential and mechanistic properties of a compound before it progresses to clinical trials.

Cytotoxicity in Hematological Cancer Cell Lines

Pixantrone has shown potent growth-inhibitory effects across various cancer cell lines. A key metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell growth by 50%.

| Cell Line | Cancer Type | Pixantrone IC50 (µM) | Comparator IC50 (µM) | Reference |

| K562 | Human Leukemia | 0.10 | Doxorubicin: 0.08 | [5] |

| K/VP.5 (Etoposide-Resistant) | Human Leukemia | 0.85 (21.6-fold resistant) | Doxorubicin: 5.1-fold resistant | [5] |

These data illustrate that pixantrone is potent in the submicromolar range. The cross-resistance observed in the K/VP.5 cell line, which has reduced levels of topoisomerase II, supports the enzyme's role as a primary target of the drug. [5][6]

Experimental Protocol: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

To validate that the cytotoxicity observed is due to programmed cell death (apoptosis), a common and robust method is flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining. [8]This self-validating system distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Causality: The choice of this dual-stain assay is deliberate. Annexin V has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. This externalization is a key "eat me" signal. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptosis and necrosis.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed lymphoma cells (e.g., DLBCL cell line SU-DHL-4) in 6-well plates at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

-

Treat cells with varying concentrations of pixantrone (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (PBS) for a predetermined time (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Washing:

-

Collect cells, including any floating cells in the supernatant, by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet twice with 1 mL of cold PBS to remove residual media.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

-

Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.

-

Acquire a minimum of 10,000 events per sample.

-

-

Data Interpretation:

-

Viable Cells: Annexin V-negative and PI-negative.

-

Early Apoptotic Cells: Annexin V-positive and PI-negative.

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

-

Caption: Experimental workflow for assessing apoptosis via flow cytometry.

Clinical Efficacy and Safety Profile

The clinical development of pixantrone has primarily focused on patients with R/R aggressive B-cell NHL, a population with poor outcomes. [1]

Pivotal and Confirmatory Phase III Trials

The clinical utility of pixantrone has been evaluated in two key Phase III trials with differing results, which is critical for understanding its place in therapy.

-

PIX301 Trial: This open-label, randomized trial compared pixantrone monotherapy to a physician's choice of single-agent chemotherapy in 140 patients with R/R aggressive NHL who had received at least two prior therapies. The results of this study led to the conditional approval of pixantrone in the European Union. [9]Patients treated with pixantrone showed a significantly higher rate of complete response (CR) or unconfirmed complete response (CRu) and a longer median progression-free survival (PFS). [9]A post-hoc analysis suggested that pixantrone could induce durable, long-term remissions in a subset of these heavily pretreated patients, regardless of their response to their last therapy. [9]

-

PIX306 Trial: This confirmatory Phase III trial was designed to compare pixantrone in combination with rituximab (PIX+R) versus gemcitabine plus rituximab (GEM+R) in patients with relapsed aggressive B-cell NHL not eligible for stem cell transplant. [10]The study did not meet its primary endpoint, as there was no statistically significant improvement in PFS for the PIX+R arm compared to the GEM+R arm. [1][10][11]Furthermore, median overall survival (OS) was shorter in the pixantrone arm. [10]

Trial Treatment Arms Key Patient Population Primary Endpoint Result PIX301 Pixantrone vs. Physician's Choice R/R Aggressive NHL, ≥2 prior therapies CR/CRu Rate Met: 20.0% vs. 5.7% (p=0.021) [9] Median PFS Met: 5.3 vs. 2.6 months (p=0.005) [9] PIX306 Pixantrone + Rituximab vs. Gemcitabine + Rituximab Relapsed Aggressive B-cell NHL, ineligible for SCT Median PFS Not Met: 7.3 vs. 6.3 months (p=0.28) [10] | | | | Median OS | 13.3 vs. 19.6 months [10]|

The divergent outcomes of these trials highlight the complexities of treating this patient population and have led to questions about the definitive role of pixantrone in the current therapeutic landscape. [1]

Safety and Cardiotoxicity Profile

Across clinical trials, the most common adverse events associated with pixantrone are hematological, primarily neutropenia, leukopenia, and thrombocytopenia. [1]Non-hematological side effects include nausea, fatigue, and fever. [12] The central tenet of pixantrone's design was a reduction in cardiotoxicity. The primary proposed mechanism for anthracycline-induced cardiotoxicity involves the formation of an iron-drug complex that undergoes redox cycling, producing ROS that damage cardiomyocytes. Pixantrone's inability to form this complex is believed to be key to its improved cardiac safety. [5][13]While clinical trials have reported cardiac adverse events, such as asymptomatic reductions in left ventricular ejection fraction (LVEF), there has been no clear evidence of a cumulative, dose-related decline in cardiac function similar to that seen with doxorubicin. [1]However, some in vitro studies using cardiomyocyte cell lines have shown that pixantrone can induce cytotoxicity at clinically relevant concentrations, suggesting that its cardiac safety profile warrants continued investigation. [14]

Caption: Proposed mechanisms of anthracycline cardiotoxicity vs. pixantrone.

Current Status and Future Directions

In light of the PIX306 trial results and the emergence of highly effective novel therapies such as CAR T-cell therapy and antibody-drug conjugates, the role of pixantrone in treating R/R aggressive lymphomas has become less certain. [1]There is no longer an unequivocal role for pixantrone monotherapy in this setting. [1] However, it may remain a viable treatment option for a very select group of patients: those with relapsed (not primary refractory) disease who are sensitive to anthracyclines, ineligible for more intensive therapies, and have received fewer than three prior lines of treatment. [1] Potential future directions for pixantrone research could include:

-

First-Line Therapy for Patients with Cardiac Impairment: Substituting pixantrone for doxorubicin in first-line regimens (e.g., R-CPOP instead of R-CHOP) for patients with pre-existing cardiac conditions is an area of active investigation. [1]* Indolent Lymphomas: Pixantrone has shown high activity in combination regimens for R/R indolent lymphomas, though more research is needed to establish its role in this setting. [1]* Combination Therapies: Exploring novel combinations with other targeted agents could potentially enhance its efficacy and overcome resistance mechanisms.

Conclusion

Pixantrone is an aza-anthracenedione with a clear mechanism of action involving DNA intercalation and topoisomerase IIα inhibition. It was developed with the compelling scientific rationale of reducing the cardiotoxicity that limits the use of traditional anthracyclines. While preclinical data and the initial PIX301 trial showed significant promise in heavily pretreated aggressive NHL, the confirmatory PIX306 trial failed to demonstrate superiority over an active comparator, tempering initial enthusiasm. Consequently, its current clinical role is narrow. Future research may yet define specific niches for pixantrone, particularly in patient populations with significant cardiac comorbidities or in other lymphoma subtypes, but its broad application in the R/R setting is no longer anticipated.

References

-

Pixantrone - Massive Bio. (2026). Massive Bio. [Link]

-

Pixantrone | C17H19N5O2 | CID 134019 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Current Opinion on Pixantrone in the Treatment of Non-Hodgkin B-Cell Lymphoma - PMC. (2021). Novakovic, B. J., Boltezar, L., & Novakovic, A. Therapeutics and Clinical Risk Management, 17, 203–215. [Link]

-

A trial of pixantrone for non Hodgkin lymphoma (PIX-R) - Cancer Research UK. (n.d.). Cancer Research UK. [Link]

-

Abstract 2113: Mechanism of action of pixantrone in non-Hodgkin's lymphoma cells. (2017). Patel, D., et al. Cancer Research, 77(13_Supplement), 2113. [Link]

-

Pixantrone for multiply relapsed or refractory aggressive non-Hodgkin's B-cell lymphoma | NICE. (2014). National Institute for Health and Care Excellence. [Link]

-

Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - NIH. (2016). Hasinoff, B. B., et al. Journal of Pharmacology and Experimental Therapeutics, 356(2), 397-409. [Link]

-

Chemical structures of doxorubicin, mitoxantrone and Pixantrone. - ResearchGate. (n.d.). ResearchGate. [Link]

-

Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - NIH. (2019). Félix, L. M., et al. Toxicology Letters, 314, 1-8. [Link]

-

Pixantrone - Wikipedia. (n.d.). Wikipedia. [Link]

-

(PDF) Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase II Isoform - ResearchGate. (2016). Hasinoff, B. B., et al. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Pixantrone for the treatment of adult patients with relapsed or refractory aggressive non-Hodgkin B-cell lymphomas - PubMed Central. (2014). Zaja, F., et al. Therapeutics and Clinical Risk Management, 10, 437-445. [Link]

-

Long-Term Response and Remission with Pixantrone in Patients with Relapsed or Refractory Aggressive Non-Hodgkin Lymphoma: Post-Hoc Analysis of the Multicenter, Open-Label, Randomized PIX301 Trial - PMC - PubMed Central. (2016). Salles, G., et al. Targeted Oncology, 11(6), 793-801. [Link]

-

Pixantrone plus rituximab versus gemcitabine plus rituximab in patients with relapsed aggressive B-cell non-Hodgkin lymphoma not eligible for stem cell transplantation: a phase 3, randomized, multicentre trial (PIX306) - PubMed. (2020). Pettengell, R., et al. British Journal of Haematology, 188(2), 236-246. [Link]

-

Pixantrone | SWAG Cancer Alliance - Quick Reference Guide. (n.d.). SWAG Cancer Alliance. [Link]

-

Pixantrone Falls Short in Phase III B-Cell NHL Trial | OncLive. (2018). OncLive. [Link]

Sources

- 1. Current Opinion on Pixantrone in the Treatment of Non-Hodgkin B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pixantrone for the treatment of adult patients with relapsed or refractory aggressive non-Hodgkin B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pixantrone | C17H19N5O2 | CID 134019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pixantrone - Wikipedia [en.wikipedia.org]

- 5. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Long-Term Response and Remission with Pixantrone in Patients with Relapsed or Refractory Aggressive Non-Hodgkin Lymphoma: Post-Hoc Analysis of the Multicenter, Open-Label, Randomized PIX301 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pixantrone plus rituximab versus gemcitabine plus rituximab in patients with relapsed aggressive B-cell non-Hodgkin lymphoma not eligible for stem cell transplantation: a phase 3, randomized, multicentre trial (PIX306) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. onclive.com [onclive.com]

- 12. cancerresearchuk.org [cancerresearchuk.org]

- 13. massivebio.com [massivebio.com]

- 14. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Precision In Vitro Cell Proliferation Assay for Pixantrone (BBR 2778)

Abstract

Pixantrone (BBR 2778) is an aza-anthracenedione topoisomerase II inhibitor developed to reduce the cardiotoxicity associated with traditional anthracyclines like doxorubicin.[1] While effective against aggressive Non-Hodgkin Lymphoma (NHL), its unique physicochemical properties—specifically its intense blue pigmentation and delayed mechanism of cytotoxicity—pose significant challenges for standard in vitro proliferation assays. This application note provides a validated, high-sensitivity protocol designed to eliminate optical interference and accurately capture the delayed mitotic death induced by Pixantrone.

Mechanism of Action & Biological Rationale[2]

Pixantrone functions as a DNA intercalator and a poison of Topoisomerase II

Key Mechanistic Insight: Pixantrone induces "delayed cell death." It stabilizes Topo II-DNA complexes and forms formaldehyde-mediated DNA adducts.[2] Cells often do not die immediately but undergo aberrant mitosis (chromosome bridging, micronuclei formation) before succumbing to apoptosis or necrosis after several division cycles. Consequently, short-term (24-48h) assays often underestimate its potency.

Pathway Visualization

Figure 1: Mechanistic pathway of Pixantrone-induced cytotoxicity, highlighting the progression from DNA intercalation to delayed mitotic catastrophe.[1]

Experimental Design Strategy (Expertise & Experience)

The "Blue Drug" Interference Problem

Pixantrone dimaleate is an intensely blue compound.

-

Risk: In colorimetric assays like MTT or MTS , the drug's absorbance (broad peak ~600-650 nm) can overlap with the formazan product (570 nm) or simply darken the well, leading to artificially high background signals and inaccurate IC50 calculations.

-

Solution: Use an ATP-based Luminescent Assay (e.g., CellTiter-Glo®). Luminescence is strictly biochemical and unaffected by the drug's color absorption properties.

Incubation Duration

Due to the "delayed death" mechanism (mitotic catastrophe), a standard 24-48 hour incubation is insufficient.

-

Recommendation: Perform the assay over 72 to 96 hours to allow cells to attempt division and trigger the apoptotic cascade. For absolute confirmation of cell reproductive death, a Clonogenic Assay is the gold standard, though less high-throughput.

Handling & Stability

-

Light Sensitivity: Pixantrone is photosensitive. All stock solutions and treated plates must be protected from light (wrap tubes in foil, incubate in dark).

-

Solubility: The dimaleate salt is soluble in water and DMSO. DMSO is preferred for stock solutions to ensure sterility and long-term stability at -20°C.

Materials & Reagents

| Component | Specification | Storage |

| Pixantrone Dimaleate | Purity | -20°C (Desiccated, Dark) |

| Solvent (Stock) | DMSO (anhydrous, cell culture grade) | Room Temp |

| Assay Medium | RPMI-1640 or DMEM + 10% FBS | 4°C |

| Detection Reagent | ATP Luminescence Reagent (e.g., CellTiter-Glo) | -20°C |

| Cell Lines | DLBCL lines (e.g., SU-DHL-4) or K562 | Liquid Nitrogen |

| Plate Type | 96-well White Opaque (Flat Bottom) | Room Temp |

Detailed Protocol: Luminescent Cell Viability Assay

Step 1: Stock Solution Preparation[4]

-

Calculate: Determine the mass required for a 10 mM stock solution.

-

Note: Molecular Weight of Pixantrone Dimaleate is 557.5 g/mol .[4]

-

Formula: Mass (mg) = Concentration (mM)

Volume (mL)

-

-

Dissolve: Add sterile DMSO to the powder. Vortex vigorously until completely dissolved. The solution will be deep blue.

-

Aliquot: Dispense into small amber tubes (single-use aliquots) to avoid freeze-thaw cycles.

-

Store: -20°C or -80°C, protected from light.

Step 2: Cell Preparation & Seeding

-

Optimization: Perform a cell density standard curve prior to the drug assay to ensure the signal remains linear at 72-96h.

-

Seeding Density: Typically 2,000 - 5,000 cells/well for rapidly dividing lymphoma lines (e.g., SU-DHL-4).

-

Harvest cells and determine viability (>95% required).

-

Dilute cells in fresh medium to the desired concentration.

-

Dispense 90 µL of cell suspension into each well of a white 96-well plate.

-

Controls:

-

Blank: Medium only (no cells).

-

Vehicle Control: Cells + Medium + DMSO (equivalent to highest drug %DMSO).

-

Step 3: Drug Treatment (Serial Dilution)

-

Pre-Dilution: Prepare a 10x working solution in a separate sterile plate to avoid DMSO shock.

-

Example: Dilute 10 mM stock to 100 µM in medium (1% DMSO).

-

-

Serial Dilution: Perform 1:3 or 1:10 serial dilutions in medium.

-

Target Range: 10 µM down to 0.1 nM (covering the typical IC50 range of 10-500 nM).

-

-

Addition: Add 10 µL of the 10x drug dilutions to the 90 µL cells in the assay plate.

-

Final Volume: 100 µL.

-

Final DMSO: < 0.5% (consistent across all wells).

-

-

Incubation: Incubate at 37°C, 5% CO

for 72 to 96 hours . Wrap plate in foil if the incubator has a glass door.

Step 4: Readout (ATP Luminescence)

-

Thaw the detection reagent and equilibrate to room temperature.[5]

-

Equilibrate the assay plate to room temperature for 30 minutes (prevents temperature gradients).

-

Add 100 µL of detection reagent to each well (1:1 ratio).

-

Shake: Orbital shake for 2 minutes to induce cell lysis.

-

Stabilize: Incubate at room temperature for 10 minutes (dark).

-

Measure: Read Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis & Presentation

IC50 Calculation

-

Normalize: Subtract the average "Blank" (medium only) signal from all wells.

-

Percentage Viability:

-

Curve Fitting: Plot Log[Concentration] vs. % Viability. Fit data using a 4-parameter logistic (4PL) regression model.

Expected Results (Reference Values)

-

Sensitivity: Lymphoma cell lines are highly sensitive.

-

Resistance: Solid tumors may show higher IC50s.

| Cell Line | Tissue Origin | Typical IC50 (72h) | Ref |

| SU-DHL-4 | DLBCL (Lymphoma) | 10 - 50 nM | [1] |

| K562 | CML (Leukemia) | 20 - 100 nM | [2] |

| H9c2 | Cardiomyocytes | > 1,000 nM (Low Toxicity) | [3] |

Troubleshooting & Optimization (Self-Validating System)

| Issue | Probable Cause | Corrective Action |

| High Background | Light leakage or phosphorescence | Use white opaque plates; dark adapt plates 10 min before reading. |

| Low Signal | Poor cell growth or lysis failure | Check seeding density; ensure 2 min vigorous shaking during lysis. |

| Shifted IC50 | Incubation too short | Extend assay to 96h to capture delayed mitotic death. |

| Precipitation | Drug insoluble at high conc. | Check 10 µM wells for blue crystals. If seen, lower max concentration. |

Workflow Visualization

Figure 2: Step-by-step workflow for the Pixantrone Luminescent Cell Viability Assay.

References

-

Hasinoff, B. B., et al. (2016). Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform. Journal of Pharmacology and Experimental Therapeutics. Link

-

Beeharry, N., et al. (2015). Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions.[1] Cancer Biology & Therapy. Link

-

Reis-Mendes, A., et al. (2019). Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells. Archives of Toxicology. Link

-

Menna, P., et al. (2016). Rethinking Drugs from Chemistry to Therapeutic Opportunities: Pixantrone beyond Anthracyclines. Drug Research. Link

Sources

- 1. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pixantrone | C17H19N5O2 | CID 134019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pixantrone dimaleate | C25H27N5O10 | CID 9937618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]

Advanced Flow Cytometry Analysis of Pixantrone-Induced Apoptosis

Topic: in B-Cell Lymphoma Content Type: Application Note & Protocol Audience: Researchers, Drug Development Professionals

Introduction

Pixantrone (BBR 2778) is an aza-anthracenedione developed to reduce the cardiotoxicity associated with traditional anthracyclines like doxorubicin while maintaining efficacy in aggressive Non-Hodgkin Lymphoma (NHL).[1][2] Unlike doxorubicin, which generates reactive oxygen species (ROS) leading to cumulative cardiac damage, pixantrone acts primarily as a Topoisomerase II inhibitor and DNA intercalator.

Recent mechanistic studies reveal that pixantrone induces cell death through a distinct pathway: mitotic catastrophe driven by aberrant cell division and chromosome segregation errors, which subsequently converges on the intrinsic apoptotic pathway.

This application note details a multi-parametric flow cytometry workflow to quantify pixantrone-induced apoptosis. It moves beyond simple viability counts to dissect the mechanism of action, distinguishing between early apoptosis, late apoptosis/necrosis, and mitochondrial dysfunction.

Scientific Rationale & Experimental Design

2.1 Mechanism of Action (MOA)

Pixantrone intercalates into DNA and stabilizes the Topoisomerase II-DNA cleavable complex. Unlike doxorubicin, it does not efficiently generate ROS. Instead, it triggers a "latent" DNA damage response that bypasses early cell cycle checkpoints, allowing cells to enter mitosis with damaged DNA. This leads to mitotic catastrophe, characterized by micronuclei formation and eventual activation of the mitochondrial apoptotic cascade (Caspase-3 activation).

2.2 Experimental Considerations

-

Cell Models: Diffuse Large B-Cell Lymphoma (DLBCL) cell lines (e.g., SU-DHL-4, OCI-Ly3, or Raji).

-

Drug Autofluorescence: Pixantrone is a blue-colored compound (absorbing in the orange/red spectrum). While less fluorescent than doxorubicin (which strongly interferes with PE/PE-Cy5 channels), strict autofluorescence controls are mandatory to prevent false positives in the APC or PerCP channels.

-

Time Points: Due to the mechanism involving mitotic perturbation, apoptosis may be delayed compared to direct DNA-damaging agents. Recommended time points: 24h, 48h, and 72h post-exposure.

Visualizing the Pathway

The following diagram illustrates the specific signaling cascade triggered by Pixantrone, highlighting the targets for flow cytometric analysis.

Caption: Pixantrone induces apoptosis via Topo II inhibition, leading to mitotic catastrophe and subsequent mitochondrial collapse.

Detailed Protocols

Phase 1: Drug Autofluorescence Check (CRITICAL)

Before staining, you must characterize the spectral footprint of Pixantrone in your specific cytometer.

-

Treat

cells with the highest experimental concentration of Pixantrone (e.g., -

Harvest and wash cells

with PBS.[3] -

Do not add any stains.

-

Acquire data on all channels (FITC, PE, PerCP, APC, PB).

-

Analysis: Compare the Median Fluorescence Intensity (MFI) of treated unstained cells vs. untreated unstained cells.

-

Insight: If Pixantrone shifts the population in the PE channel, avoid PE-conjugated antibodies (use FITC or APC instead).

-

Phase 2: Annexin V / Propidium Iodide (PI) Assay

Detects Phosphatidylserine (PS) externalization (early apoptosis) and membrane permeability (late apoptosis).

Reagents:

-

Annexin V-FITC (or APC, depending on Phase 1 results).

-

Propidium Iodide (PI) or 7-AAD.

-

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

Protocol:

-

Seed:

cells/mL in 6-well plates. Treat with Pixantrone ( -

Harvest: Collect cells and supernatant (floating dead cells are critical). Centrifuge at 300 x g for 5 min.

-

Wash: Resuspend in cold PBS; spin down.

-

Resuspend: Add

of 1X Annexin Binding Buffer . -

Stain: Add

Annexin V-FITC and -

Incubate: 15 min at Room Temperature (RT) in the dark.

-

Finalize: Add

of 1X Binding Buffer. Analyze within 1 hour.

Gating Strategy:

-

Plot 1: FSC vs. SSC (Gate on cells, exclude debris).

-

Plot 2: FSC-H vs. FSC-A (Single cell doublet discrimination).

-

Plot 3: Annexin V (X-axis) vs. PI (Y-axis).

Phase 3: Mitochondrial Membrane Potential (

) Assay

Validates the intrinsic pathway activation suggested by the Pixantrone mechanism.

Reagents:

-

TMRE (Tetramethylrhodamine, ethyl ester) - Dynamic, reversible.

-

Positive Control: FCCP (uncoupler) at

.

Protocol:

-

Harvest treated cells as above.

-

Resuspend in complete media containing 100 nM TMRE .

-

Incubate for 20 min at

(protected from light). -

Centrifuge and resuspend in PBS containing 1% BSA.

-

Acquisition: Measure in the PE channel (Ex 488nm / Em 575nm).

-

Note: Apoptotic cells will show reduced fluorescence (left shift) due to loss of membrane potential.

-

Phase 4: Active Caspase-3 Staining

Confirms the execution phase of apoptosis.

Reagents:

-

Fixation/Permeabilization Kit (e.g., BD Cytofix/Cytoperm).

-

Anti-Active Caspase-3 Antibody (PE or Alexa Fluor 647 conjugate).

Protocol:

-

Harvest and wash cells.[3]

-

Fix/Perm: Resuspend in

Fixation/Permeabilization solution. Incubate 20 min on ice. -

Wash: Add

1X Perm/Wash buffer; spin down. -

Stain: Resuspend in

Perm/Wash buffer + Antibody (titrated, usually -

Incubate 30 min at RT in dark.

-

Wash with Perm/Wash buffer and resuspend in PBS.

Data Analysis & Interpretation

The following table summarizes expected phenotypes for Pixantrone-treated B-cell lymphoma cells.

| Parameter | Live Cells | Early Apoptosis | Late Apoptosis | Necrosis |

| Annexin V | Negative | Positive | Positive | Positive |

| PI / 7-AAD | Negative | Negative | Positive | Positive |

| Mito Potential ( | High (Bright) | Low (Dim) | Low (Dim) | Low (Dim) |

| Active Caspase-3 | Negative | Positive | Positive | Negative (usually) |

| FSC/SSC Morphology | Normal | Shrinkage (Low FSC) | Shrinkage/Debris | Swelling (High FSC) |

Workflow Diagram

Caption: Parallel workflow for multi-parametric validation of apoptosis.

Troubleshooting & Senior Scientist Tips

-

Debris Management: Lymphoma cell lines often produce significant debris during apoptosis. Use a "Time vs. Scatter" plot to ensure flow stability, and set a high FSC threshold to eliminate small debris, but be careful not to gate out apoptotic bodies (which are smaller than live cells).

-

Compensation: If using Annexin V-FITC and PI, compensation is required as PI spills into the FITC channel (~15-20%) and FITC spills into PE. Use single-stained controls (beads or cells).

-

Pixantrone Solubility: Pixantrone dimaleate is soluble in water/PBS. However, ensure stock solutions are fresh. If using DMSO, keep final concentration <0.1% to avoid solvent-induced cytotoxicity.

-

Differentiation from Anthracyclines: If comparing Pixantrone to Doxorubicin, expect Dox to show higher ROS levels (using H2DCFDA probe). Pixantrone should show minimal ROS induction, serving as a negative control for oxidative stress assays.

References

-

Pixantrone Mechanism of Action: Title: Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform.[2] Source: Journal of Pharmacology and Experimental Therapeutics (JPET). Link:[Link]

-

Mitotic Catastrophe Pathway: Title: Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions.[1][6] Source: Cell Cycle.[1][6] Link:[Link]

-

Clinical Context (B-Cell Lymphoma): Title: Current Opinion on Pixantrone in the Treatment of Non-Hodgkin B-Cell Lymphoma.[7][8][9] Source: Therapeutics and Clinical Risk Management. Link:[Link]

Sources

- 1. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. researchgate.net [researchgate.net]

- 6. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current Opinion on Pixantrone in the Treatment of Non-Hodgkin B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

Assessing Pixantrone Efficacy in 3D Spheroid Cultures: An Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Three-dimensional (3D) tumor spheroids are increasingly recognized as superior models to traditional 2D cell cultures for preclinical drug screening, offering a more physiologically relevant microenvironment. This guide provides a comprehensive framework for assessing the efficacy of pixantrone, a potent aza-anthracenedione chemotherapeutic, in 3D lymphoma spheroid cultures. We will delve into the mechanistic rationale behind experimental choices and provide detailed, validated protocols for spheroid generation, drug treatment, and a multi-parametric assessment of pixantrone's therapeutic effects, including viability, apoptosis, and drug penetration.

Introduction: The Rationale for 3D Spheroid Models in Pixantrone Evaluation

Pixantrone is a promising anticancer agent primarily used in the treatment of relapsed or refractory aggressive B-cell non-Hodgkin's lymphoma.[1][2] Its mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair, ultimately leading to apoptosis in rapidly dividing cancer cells.[3] A key characteristic of pixantrone is its reduced cardiotoxicity compared to traditional anthracyclines, which is attributed to its lower propensity to generate reactive oxygen species (ROS).

Traditional 2D monolayer cell cultures, while useful for initial high-throughput screening, fail to recapitulate the complex architecture and microenvironment of solid tumors. 3D spheroid models bridge this gap by mimicking key aspects of in vivo tumors, such as:

-

Cell-cell and cell-matrix interactions: These interactions are crucial for tumor progression and drug resistance.

-

Nutrient and oxygen gradients: Spheroids develop a necrotic core, a quiescent zone, and a proliferative outer layer, similar to avascular tumors.

-

Drug penetration barriers: The dense cellular arrangement in spheroids can hinder the penetration of therapeutic agents.

Therefore, evaluating pixantrone's efficacy in 3D spheroid cultures provides a more accurate prediction of its potential clinical performance.

The Pixantrone Mechanism of Action: A Multi-faceted Approach to Cancer Cell Killing

Pixantrone exerts its cytotoxic effects through a dual mechanism:

-

DNA Intercalation: Pixantrone inserts itself between the base pairs of the DNA double helix, disrupting its structure and function. This interferes with essential cellular processes like DNA replication and transcription.[3][4]

-

Topoisomerase II Inhibition: It acts as a topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex.[3][5] This leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger the apoptotic cascade.

Notably, pixantrone shows some selectivity for the topoisomerase IIα isoform, which is more prevalent in proliferating cancer cells than in post-mitotic cardiomyocytes, potentially contributing to its favorable cardiac safety profile.

Caption: Pixantrone's dual mechanism of action.

Experimental Workflow for Assessing Pixantrone Efficacy in 3D Spheroids

The following workflow provides a comprehensive approach to evaluating pixantrone's anti-tumor activity in a 3D spheroid model.

Caption: A comprehensive workflow for pixantrone efficacy testing.

Detailed Protocols

Protocol 1: Generation of Lymphoma Spheroids

This protocol describes the generation of uniform lymphoma spheroids using the hanging drop method, which is highly reproducible and allows for precise control over spheroid size.

Materials:

-

Lymphoma cell lines (e.g., SU-DHL-4, SUDHL-6)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

10 cm non-adherent petri dishes

-

Multi-channel pipette

Procedure:

-

Cell Preparation: Culture lymphoma cells to 70-80% confluency. Harvest cells by trypsinization and resuspend in complete medium to create a single-cell suspension.

-

Cell Counting: Count the cells using a hemocytometer or an automated cell counter and adjust the cell concentration to 5 x 10^4 cells/mL.

-

Hanging Drop Formation: Using a multi-channel pipette, dispense 20 µL droplets of the cell suspension onto the inside of the lid of a 10 cm petri dish. Aim for approximately 40-50 droplets per lid.

-

Hydration: Add 5-10 mL of sterile PBS to the bottom of the petri dish to maintain humidity and prevent the droplets from evaporating.

-

Incubation: Carefully invert the lid and place it on the dish. Incubate at 37°C in a 5% CO2 incubator for 48-72 hours to allow for spheroid formation.

-

Spheroid Harvesting: Gently tilt the lid to collect the spheroids in the pooled medium. Transfer the spheroid suspension to a sterile tube.

| Parameter | Recommendation | Rationale |

| Cell Seeding Density | 2,500 - 5,000 cells/spheroid | Controls the initial size and uniformity of the spheroids. |

| Incubation Time | 48-72 hours | Allows for the formation of compact and stable spheroids. |

| Culture Medium | RPMI-1640 + 10% FBS | Standard medium for lymphoma cell lines. |

Protocol 2: Pixantrone Treatment of 3D Spheroids

This protocol outlines the treatment of pre-formed lymphoma spheroids with pixantrone.

Materials:

-

Lymphoma spheroids (from Protocol 1)

-

Pixantrone stock solution (dissolved in an appropriate solvent, e.g., water)

-

Complete cell culture medium

-

96-well ultra-low attachment (ULA) spheroid microplates

Procedure:

-

Spheroid Plating: Transfer one spheroid per well into a 96-well ULA plate containing 100 µL of complete medium.

-

Pixantrone Dilution: Prepare a series of pixantrone dilutions in complete medium at 2x the final desired concentrations. Clinically relevant concentrations for in vitro studies typically range from 0.1 to 10 µM.[1][6]

-

Treatment: Add 100 µL of the 2x pixantrone dilutions to the corresponding wells of the 96-well plate, resulting in a final volume of 200 µL. Include vehicle-treated controls.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 24, 48, 72 hours).

| Parameter | Recommendation | Rationale |

| Pixantrone Concentration | 0.1 - 10 µM | Covers the clinically relevant plasma concentrations of pixantrone. |

| Treatment Duration | 24 - 72 hours | Allows for the assessment of time-dependent drug effects. |

| Plate Type | Ultra-low attachment | Prevents spheroid attachment and disaggregation during treatment. |

Protocol 3: Assessing Spheroid Viability with CellTiter-Glo® 3D Assay

This protocol utilizes a luminescence-based assay to quantify ATP, an indicator of metabolically active cells, within the spheroids. The CellTiter-Glo® 3D reagent is specifically formulated for enhanced lytic capacity to penetrate large spheroids.

Materials:

-

Pixantrone-treated spheroids in a 96-well ULA plate

-

CellTiter-Glo® 3D Cell Viability Assay kit

-

Opaque-walled 96-well plates suitable for luminescence measurements

-

Plate shaker

-

Luminometer

Procedure:

-

Reagent Equilibration: Thaw the CellTiter-Glo® 3D Reagent and equilibrate to room temperature.

-

Assay Protocol:

-

Remove the plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of cell culture medium in the well (e.g., 200 µL).

-

Place the plate on a plate shaker and mix for 5 minutes at a low speed to induce cell lysis.

-

Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

| Parameter | Recommendation | Rationale |

| Assay Kit | CellTiter-Glo® 3D | Optimized for efficient lysis of 3D cell cultures. |

| Incubation Time | 30 minutes | Allows for complete cell lysis and signal stabilization. |

| Plate Type | Opaque-walled | Minimizes well-to-well crosstalk during luminescence reading. |

Protocol 4: Measuring Apoptosis with Caspase-Glo® 3/7 3D Assay

This protocol employs a luminescent assay to measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

Pixantrone-treated spheroids in a 96-well ULA plate

-

Caspase-Glo® 3/7 3D Assay kit

-

Opaque-walled 96-well plates

-

Plate shaker

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 3D Reagent according to the manufacturer's instructions.

-

Assay Protocol:

-

Equilibrate the plate with spheroids to room temperature.

-

Add a volume of Caspase-Glo® 3/7 3D Reagent to each well equal to the volume of medium.

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for at least 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a luminometer.

| Parameter | Recommendation | Rationale |

| Assay Kit | Caspase-Glo® 3/7 3D | Specifically designed for use with 3D cultures. |

| Incubation Time | At least 30 minutes | Ensures sufficient time for the enzymatic reaction to occur. |

| Data Interpretation | Increased luminescence correlates with increased caspase-3/7 activity and apoptosis. | Direct measure of a key apoptotic event. |

Protocol 5: Imaging-Based Analysis of Proliferation and Apoptosis

This protocol combines immunofluorescence staining with tissue clearing to visualize and quantify markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3) within intact spheroids.

Materials:

-

Pixantrone-treated spheroids

-

4% Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (anti-Ki-67 and anti-cleaved caspase-3)

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear counterstaining)

-

Tissue clearing reagent (e.g., Corning® 3D Clear)

-

Confocal microscope

Procedure:

-

Fixation: Fix the spheroids in 4% PFA for 1-2 hours at room temperature.

-

Permeabilization: Permeabilize the spheroids with permeabilization buffer for 30-60 minutes.

-

Blocking: Block non-specific antibody binding with blocking buffer for 1-2 hours.

-

Primary Antibody Incubation: Incubate the spheroids with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the spheroids with PBS and incubate with fluorescently labeled secondary antibodies for 2-4 hours at room temperature, protected from light.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Tissue Clearing:

-

Dehydrate the spheroids through a graded ethanol series (e.g., 50%, 70%, 90%, 100%).

-

Incubate in the tissue clearing reagent according to the manufacturer's instructions.

-

-

Imaging: Mount the cleared spheroids and image using a confocal microscope.

| Parameter | Recommendation | Rationale |

| Proliferation Marker | Ki-67 | A well-established marker of actively dividing cells. |

| Apoptosis Marker | Cleaved Caspase-3 | A specific marker for cells undergoing apoptosis. |

| Tissue Clearing | Essential | Reduces light scattering and allows for deep imaging of intact spheroids. |

Protocol 6: Assessing Pixantrone Penetration

This protocol leverages the intrinsic fluorescent properties of pixantrone, an analogue of the fluorescent compound mitoxantrone, to visualize its penetration into the spheroid core.

Materials:

-

Pixantrone-treated spheroids

-

Confocal microscope with appropriate filter sets (based on mitoxantrone's fluorescence: excitation ~610/660 nm, emission ~685 nm)[4]

Procedure:

-

Treatment: Treat spheroids with a fluorescently active concentration of pixantrone (e.g., 10 µM) for various time points (e.g., 1, 4, 24 hours).

-

Washing: Gently wash the spheroids with PBS to remove any unbound drug from the medium.

-

Imaging: Immediately image the spheroids using a confocal microscope. Acquire z-stacks to visualize the drug distribution throughout the spheroid.

-

Quantification: Use image analysis software to quantify the fluorescence intensity at different depths within the spheroid, from the periphery to the core.

| Parameter | Recommendation | Rationale |